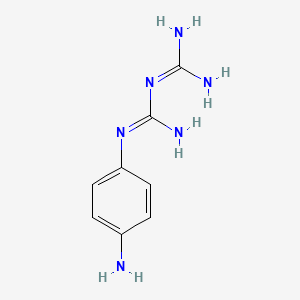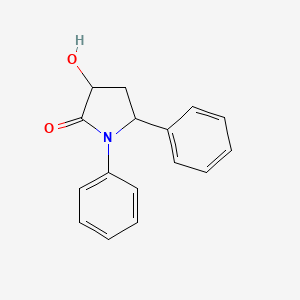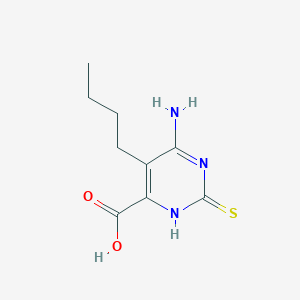
4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea, followed by cyclization and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfanylidene group to a thiol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the amino or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Alkyl halides, base catalysts, and solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated derivatives.
Scientific Research Applications
4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-butyl-2-thioxo-1H-pyrimidine-6-carboxylic acid
- 4-amino-5-butyl-2-oxo-1H-pyrimidine-6-carboxylic acid
- 4-amino-5-butyl-2-methylthio-1H-pyrimidine-6-carboxylic acid
Uniqueness
4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is unique due to its specific sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
20865-45-6 |
|---|---|
Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2S/c1-2-3-4-5-6(8(13)14)11-9(15)12-7(5)10/h2-4H2,1H3,(H,13,14)(H3,10,11,12,15) |
InChI Key |
IHQKGBYDRPRPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=S)N=C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


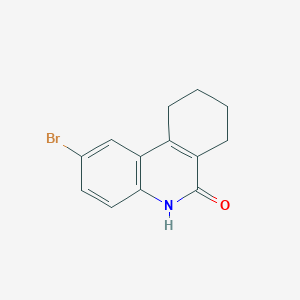

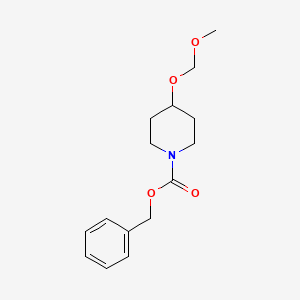
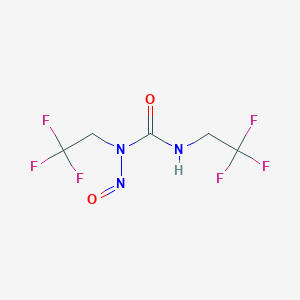
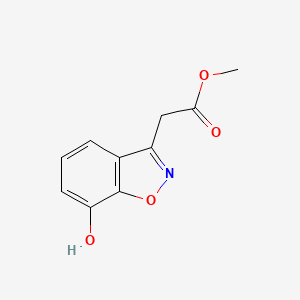

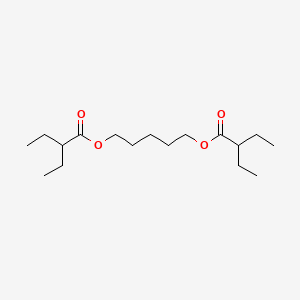

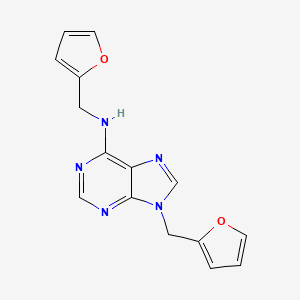
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
